1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring both a triazole and a tetrahydropyridine ring. It serves as a key intermediate in synthesizing various biologically active compounds, particularly those with potential pharmaceutical applications. [] While its direct applications are limited, its derivatives, particularly those with substitutions at the 3-position, have demonstrated diverse pharmacological activities. []
This compound is classified under heterocyclic compounds and specifically falls within the category of triazolopyridines. Its synthesis and characterization have been documented in various scientific literature focusing on synthetic organic chemistry and pharmacology. The compound's relevance spans several fields including drug discovery and material science.
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through various methods. One common approach involves:
For example, one method described involves the condensation of 1-phenyl-1H-pyrazole derivatives with aldehydes or ketones under acidic conditions to yield the triazolo-pyridine derivatives through cyclization .
The molecular structure of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be analyzed using techniques such as X-ray crystallography. Key structural features include:
Crystallographic data reveals that this compound crystallizes in an orthorhombic system with specific lattice parameters that can be utilized for further structural elucidation .
The reactivity of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can involve several chemical reactions:
These reactions are pivotal for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is primarily explored in pharmacological contexts. It has been observed that:
Studies suggest that modifications to the molecular structure can significantly enhance these interactions and thus increase efficacy .
The physical and chemical properties of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine include:
These properties influence its application in various chemical contexts .
The applications of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine span multiple fields:
Research continues to explore new derivatives and their corresponding activities to expand on these applications .
The 1,2,3-triazolo[4,5-c]pyridine scaffold is a nitrogen-dense heterocyclic system characterized by a fused bicyclic structure. This architecture combines a pyridine ring with an adjacent 1,2,3-triazole moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions. The "c" fusion notation specifies that the triazole ring is annulated at the pyridine ring’s 4- and 5-positions, critically defining its geometry and electronic properties [10]. This fusion mode positions two adjacent nitrogen atoms at the ring junction (N4 and the triazole N1), creating sites for hydrogen bonding and metal coordination. The non-bridged nitrogen (N2) in the triazole ring further enhances polarity and hydrogen-bonding capacity [9].
Table 1: Fundamental Molecular Properties of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Property | Value |
---|---|
CAS Registry Number | 98175-84-9 |
Molecular Formula | C₁₁H₁₂N₄ |
Molecular Weight | 200.24 g/mol |
SMILES Notation | C12=C(N(C3=CC=CC=C3)N=N2)CCNC1 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (NH group in tetrahydro ring) |
Saturation of the pyridine ring at the 4,5,6,7-positions generates a partially non-planar tetrahydro derivative, exemplified by 1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine. This modification introduces conformational flexibility and a basic secondary amine (NH) group, enhancing bioavailability and enabling salt formation (e.g., hydrochloride salts for solubility) [1] [2]. The phenyl substituent at N1 extends π-conjugation, influencing electronic distribution and lipophilicity—key factors in target engagement [2] [9].
The exploration of fused triazolopyridines began in the mid-20th century, with early studies focusing on synthetic methodologies and fundamental reactivity. A breakthrough emerged from unrelated neurotoxicity research: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a structural analog, was found to induce Parkinsonian symptoms by targeting dopaminergic neurons. This highlighted the biological relevance of tetrahydropyridine scaffolds in crossing the blood-brain barrier and interacting with neurological targets [5]. Concurrently, synthetic efforts yielded diverse triazolopyridine cores, including antihypertensive agents like 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives, which demonstrated the therapeutic potential of saturated N-heterocycles in cardiovascular diseases [7].
Table 2: Evolution of Key Triazolopyridine/Tetrahydropyridine Pharmacophores
Compound Class | Therapeutic Application | Structural Innovation |
---|---|---|
MPTP Analogs | Neurotoxicity Models | 4-Aryl-1-methyltetrahydropyridine |
Tetrahydroimidazopyridines | Antihypertensive Agents | Carboxylic acid at C6 position |
1,2,4-Triazolopyridines | Antimicrobial/Anti-inflammatory | Varied oxidation states and substituents |
1-Phenyltriazolo[4,5-c]pyridines | Targeted CNS/Inflammation | N1-Phenyl + fused triazole + saturation |
The integration of the 1,2,3-triazole ring into the tetrahydropyridine framework represented a strategic advance. The triazole contributed enhanced dipole moments, metabolic stability, and hydrogen-bonding capabilities compared to imidazole or pyrazole analogs. These properties facilitated optimization for blood-brain barrier penetration (e.g., for central nervous system targets) and protein binding (e.g., enzyme active sites) [6] [9].
This scaffold has emerged as a versatile building block in designing ligands for purinergic receptors, kinases, and microbial targets. Its molecular architecture enables three-dimensional target engagement distinct from flat heterocycles:
Table 3: Key Biological Activities of Structural Analogs
Therapeutic Area | Biological Target | Activity Observed |
---|---|---|
Neuroinflammation | P2X7 Receptor | IL-1β release inhibition (IC₅₀ <1 nM) |
Antibacterial | Bacterial DNA Gyrase | Growth inhibition of S. aureus (MIC ≤8 μg/mL) |
Neurodegenerative Research | Dopamine Transporter | Structural mimicry in neurotoxicity models |
Synthetic accessibility further bolsters its utility. Routes typically involve cyclization of hydrazinopyridines or diazotization-cyclization sequences, amenable to diversification at N1, C3, and the tetrahydropyridine nitrogen [2] [9]. Current research focuses on leveraging these pathways to generate libraries targeting adenosine receptors, ion channels, and protein kinases, underscoring the scaffold’s adaptability in modern medicinal chemistry [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8